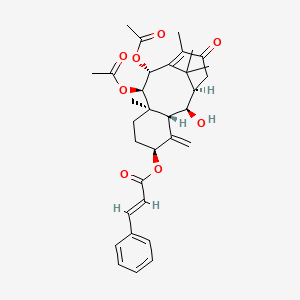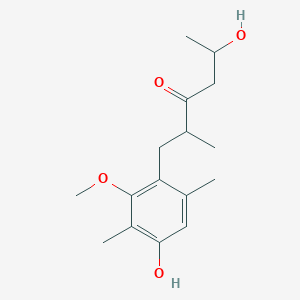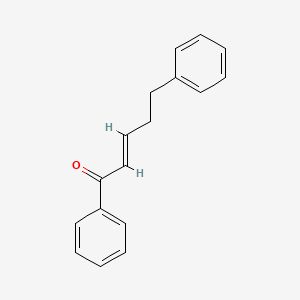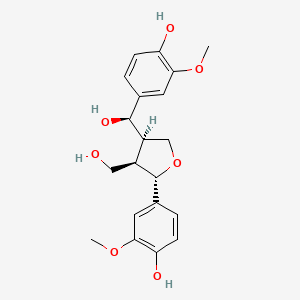
taxinine NN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
taxinine NN-7 is a natural product found in Taxus cuspidata with data available.
Aplicaciones Científicas De Investigación
Modulation of Multidrug-Resistant Tumor Cells
Taxinine NN-7, along with other taxoids such as 3,11-cyclotaxinine NN-2, isolated from Taxus cuspidata, has shown activity in modulating multidrug-resistant tumor cells. This suggests its potential role in cancer therapy, especially in overcoming drug resistance in tumors (Kosugi et al., 2000).
Anticancer Properties
Research has indicated that certain taxoids, including taxinine NN-6 and taxinine NN-1, possess cytotoxic activity against human cell lines, including malignant tumor cells and liver tumor cells. The implication here is that this compound, as part of this family, may also have similar anticancer properties (Wang et al., 2008).
Synthesis for Bioassays
The synthesis of taxinine NN-1, which has shown significant activities as a modulator of multidrug-resistant cancer cells, was achieved from taxinine. This synthesis process could potentially be applicable to this compound for bioassays in cancer research (Zhang et al., 2002).
Cytotoxic Activity in Cancer Cell Lines
Studies have shown that taxoids like taxinine have moderate cytotoxic activity against cancer cell lines, such as the lung cancer cell line A549. This indicates the potential of this compound in similar applications (Prasain et al., 2001).
Effects on Breast Cancer Cells
Taxinine and related analogues from Taxus chinensis and T. cuspidata have shown inhibitory effects on the proliferation of MCF-7 human breast cancer cells. This finding suggests that this compound may also be effective in this context (Ding, 2006).
Potential in Antifungal Applications
Compounds like taxinine isolated from the leaves of Taxus cuspidata have exhibited antifungal activities against several plant pathogenic fungi. This opens up the possibility of this compound being used in similar antifungal applications (Tachibana et al., 2005).
Propiedades
Fórmula molecular |
C33H40O8 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H40O8/c1-18-24(36)17-23-29(38)27-19(2)25(41-26(37)14-13-22-11-9-8-10-12-22)15-16-33(27,7)31(40-21(4)35)30(39-20(3)34)28(18)32(23,5)6/h8-14,23,25,27,29-31,38H,2,15-17H2,1,3-7H3/b14-13+/t23-,25-,27-,29+,30+,31-,33+/m0/s1 |
Clave InChI |
SPZFWGXRAFVTPQ-ZQXBODBKSA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Sinónimos |
taxinine NN-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)
![(2E,4E,6S)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide](/img/structure/B1249013.png)






